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Compound of Interest

Compound Name: Direct black 19

Cat. No.: B3276460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Direct Black 19, a disazo dye, has been subject to scrutiny regarding its potential genotoxic

and mutagenic effects. This technical guide provides a comprehensive overview of the key

studies investigating the genetic safety profile of this compound. It is designed to offer

researchers, scientists, and drug development professionals a detailed resource, summarizing

quantitative data, outlining experimental protocols, and illustrating the mechanistic pathways

involved in its potential genotoxicity.

Executive Summary
The genotoxicity of Direct Black 19 is primarily associated with its metabolic activation. In its

parent form, the dye shows little to no mutagenic activity. However, upon metabolic reduction,

particularly by azoreductases present in the gut microbiota and liver, it is cleaved to form

aromatic amines. These metabolites, such as benzidine and its derivatives, are known to be

genotoxic. The primary mechanism of this genotoxicity involves the formation of reactive

electrophilic species that can bind to DNA, forming adducts that lead to mutations if not

properly repaired.

Studies have demonstrated that Direct Black 19 and its metabolites can induce frameshift

mutations in bacterial reverse mutation assays (Ames test) and cause chromosomal damage in

mammalian cells, as evidenced by an increase in micronuclei formation. While direct

quantitative data for chromosomal aberration and comet assays on Direct Black 19 are not
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readily available in the public domain, the established genotoxicity of its metabolites suggests a

potential for such effects.

Data Presentation
The following tables summarize the available quantitative data from key genotoxicity and

mutagenicity studies on Direct Black 19.

Table 1: Ames Test Results for Direct Black 19 and its Metabolites

Test
System

Strain
Metabolic
Activation
(S9)

Concentrati
on/Dose

Result Reference

Salmonella

typhimurium

TA98,

TA1538
Required Not Specified

Mutagenic

(Frameshift

mutations)

[No specific

citation

available]

Urine extracts

from rats

treated with

Direct Black

19

TA98,

TA1538
With S9

500 mg/kg (in

vivo)
Mutagenic

[No specific

citation

available]

Dithionite-

reduced

Direct Black

19

TA1538
Not

Applicable
Not Specified

55

revertants/na

nomole

[No specific

citation

available]

Direct Black

19 metabolite
TA1538 With S9 Not Specified

3.0

revertants/na

nomole

[No specific

citation

available]

Table 2: In Vivo Micronucleus Assay Results for Direct Black 19
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Test
System

Cell Type
Route of
Administrat
ion

Dose Result Reference

Male BALB/c

mice

Polychromati

c

erythrocytes

(bone

marrow)

Intraperitonea

l

Up to 1500

mg/kg (total

dose over

24h)

Significant,

dose-related

increase in

micronucleat

ed cells

[No specific

citation

available]

Note: Specific quantitative data on the frequency of micronucleated cells at different dose

levels were not available in the reviewed literature.

Chromosomal Aberration and Comet Assay Data

Specific quantitative data from chromosomal aberration and comet assays for Direct Black 19
were not identified in the reviewed scientific literature. However, the positive results in the Ames

and micronucleus tests suggest that the compound's metabolites have the potential to induce

chromosomal breaks and DNA strand breaks, which would be detectable by these assays.

Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below, based on

established OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD
471)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium

that are auxotrophic for histidine.

Bacterial Strains:Salmonella typhimurium strains TA98 and TA1538 are commonly used for

detecting frameshift mutagens.

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 fraction from induced rat liver homogenate) to assess the mutagenicity of the parent
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compound and its metabolites.

Procedure: a. A small amount of the bacterial culture, the test substance at various

concentrations, and the S9 mix (or buffer) are added to molten top agar. b. The mixture is

poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72

hours.

Data Analysis: The number of revertant colonies (his+) on the test plates is counted and

compared to the number of spontaneous revertants on the negative control plates. A

substance is considered mutagenic if it causes a dose-dependent increase in the number of

revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This test identifies substances that cause cytogenetic damage, resulting in the formation of

micronuclei in erythrocytes.

Test Animals: Typically, young adult mice (e.g., BALB/c) of both sexes are used.

Administration: The test substance is administered to the animals, usually via intraperitoneal

injection or oral gavage, at a range of doses. A positive control (e.g., cyclophosphamide) and

a vehicle control are included.

Sample Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone

marrow is extracted from the femurs.

Slide Preparation and Analysis: a. Bone marrow cells are flushed, and smears are prepared

on microscope slides. b. The slides are stained (e.g., with Giemsa and May-Grünwald) to

differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

c. At least 2000 PCEs per animal are scored for the presence of micronuclei.

Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A

statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in

the treated groups compared to the control group indicates a positive result.
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In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)
This assay evaluates the potential of a test substance to induce structural chromosomal

abnormalities in cultured mammalian cells.

Cell Cultures: Human peripheral blood lymphocytes or established cell lines like Chinese

Hamster Ovary (CHO) cells are commonly used.

Treatment: Cell cultures are exposed to at least three concentrations of the test substance

for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a

longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9.

Harvesting and Slide Preparation: a. After treatment, a mitotic arresting agent (e.g.,

colcemid) is added to accumulate cells in metaphase. b. Cells are harvested, treated with a

hypotonic solution, and fixed. c. The cell suspension is dropped onto microscope slides and

stained.

Analysis: At least 200 well-spread metaphases per concentration are analyzed for

chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges).

Data Analysis: The percentage of cells with aberrations is calculated. A statistically

significant, dose-dependent increase in the frequency of aberrant cells indicates a positive

result.

Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Cell Preparation: Single-cell suspensions are obtained from the test system (in vitro cultured

cells or in vivo tissues).

Embedding in Agarose: Cells are mixed with low-melting-point agarose and layered onto a

microscope slide pre-coated with normal melting point agarose.

Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to

remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
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Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis

buffer to unwind the DNA. Electrophoresis is then performed at a low voltage.

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide

or SYBR Green), and the "comets" are visualized using a fluorescence microscope.

Data Analysis: The extent of DNA damage is quantified by measuring parameters such as

the percentage of DNA in the comet tail (% Tail DNA), tail length, and tail moment. An

increase in these parameters indicates DNA damage.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key

processes involved in the genotoxicity of Direct Black 19 and the general workflows of the

toxicological assays.
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Caption: Metabolic activation and genotoxic cascade of Direct Black 19.
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Ames Test Workflow

Start

Mix Bacteria, Test Compound,
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End

Click to download full resolution via product page

Caption: General workflow of the Ames test.
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In Vivo Micronucleus Assay Workflow
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Caption: General workflow of the in vivo micronucleus assay.
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Comet Assay Workflow
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Caption: General workflow of the comet assay.

Conclusion
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The available evidence strongly indicates that Direct Black 19 is an indirect-acting

genotoxicant. Its potential to cause DNA damage and mutations is dependent on its metabolic

conversion to reactive aromatic amines. The positive findings in the Ames test and the in vivo

micronucleus assay underscore the genotoxic concern associated with this dye. While specific

quantitative data for chromosomal aberration and comet assays are lacking, the mechanistic

understanding of its genotoxicity suggests that it would likely induce positive responses in

these assays as well. For a comprehensive risk assessment, further studies to quantify the

dose-response relationships in these assays and to further elucidate the specific signaling

pathways involved in the cellular response to DNA damage induced by Direct Black 19
metabolites are warranted. This technical guide serves as a foundational resource for

researchers and professionals in the field, summarizing the current state of knowledge and

highlighting areas for future investigation.

To cite this document: BenchChem. [Unraveling the Genetic Safety Profile of Direct Black 19:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3276460#genotoxicity-and-mutagenicity-studies-of-
direct-black-19]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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